molecular formula C19H19N3OS B2770154 Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone CAS No. 873856-49-6

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone

Cat. No.: B2770154
CAS No.: 873856-49-6
M. Wt: 337.44
InChI Key: RJJJJCHGXVSUOW-UHFFFAOYSA-N
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Description

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a methanone derivative featuring a unique combination of heterocyclic moieties: a seven-membered azepane ring, a benzothiazole group, and a pyridine ring.

Properties

IUPAC Name

azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(22-12-5-1-2-6-13-22)14-8-7-11-20-17(14)18-21-15-9-3-4-10-16(15)24-18/h3-4,7-11H,1-2,5-6,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJJJCHGXVSUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the incorporation of the azepane ring, which is achieved through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for new antibiotic agents . The azepan derivative may enhance this activity through structural modifications that improve binding affinity to bacterial targets.

Anticancer Activity

Benzothiazole derivatives have been explored extensively for their anticancer properties. The compound Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in cancer cells by modulating key signaling pathways .

Compound Type of Cancer IC50 Value (μM) Mechanism
Azepan DerivativeBreast Cancer (MCF-7)0.65Apoptosis Induction
Azepan DerivativeMelanoma (SK-MEL-2)2.41Cell Cycle Arrest

Antiparasitic Activity

The compound has also been evaluated for its effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In murine models, certain derivatives demonstrated high efficacy with complete cures observed in treated subjects . This highlights the potential for developing new treatments for parasitic infections using azepan derivatives.

Neurological Disorders

Recent patents have proposed the use of benzothiazole compounds for treating Huntington's disease. The azepan derivative may be beneficial due to its ability to cross the blood-brain barrier and modulate neuroprotective pathways .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug discovery. Its ability to interact with various biological targets positions it as a lead compound for further optimization and development into pharmaceuticals targeting multiple diseases.

Case Studies

  • Antiparasitic Efficacy
    • A study reported the synthesis and testing of azepan derivatives against T. brucei. The results indicated that modifications to the azepan moiety enhanced the antiparasitic activity significantly compared to parent compounds .
  • Anticancer Mechanism Investigation
    • A series of experiments assessed the impact of azepan derivatives on cancer cell lines, revealing that they could effectively induce apoptosis through mitochondrial pathways. This was particularly evident in breast and melanoma cancer models .

Mechanism of Action

The mechanism of action of Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s azepane ring introduces conformational flexibility absent in the rigid chlorophenyl groups of the benzothiazole-containing analog . This flexibility may influence binding affinity in biological systems or alter crystallinity.
  • Molecular Weight : The chlorophenyl analog’s higher molecular weight (414.29 vs. ~339.41) reflects the addition of chlorine atoms, which enhance lipophilicity and may impact solubility .

Crystallographic and Intermolecular Interactions

  • Chlorophenyl-Benzothiazole Analog: Exhibits a monoclinic crystal system (P21/n) with dihedral angles of 0.94° (benzothiazole vs. 4-chlorophenyl) and 70.65° (benzothiazole vs. 5-chlorophenyl) . Intermolecular C-H···N hydrogen bonds form dimeric units, stabilized further by C-H···O and C-H···π interactions.

Functional Implications

  • Bioactivity : Pyridine and benzothiazole motifs are common in kinase inhibitors and antimicrobial agents. The chlorophenyl analog’s planar structure may favor intercalation or protein binding, whereas the target’s azepane ring could enhance membrane permeability.
  • Material Properties : Rigid analogs (e.g., ) may form stable crystalline materials, while the target’s flexibility might favor amorphous phases or tunable solubility.

Biological Activity

Overview

Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone is a synthetic compound that integrates azepane, benzothiazole, and pyridine moieties. This unique structural combination suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is this compound, and its molecular formula is C19H19N3OS. The presence of these heterocyclic rings is expected to influence its biological interactions.

Anticancer Activity

Research indicates that benzothiazole derivatives, including those similar to this compound, exhibit significant anticancer properties. A study evaluated various benzothiazole derivatives for their ability to induce apoptosis in cancer cells. Compounds with similar structures demonstrated the capacity to activate procaspase-3, leading to increased caspase-3 activity in cancer cell lines such as U937 and MCF-7. This suggests that Azepan derivatives may also possess similar mechanisms of action against cancer cells .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Research on related benzothiazole derivatives has shown weak binding affinities towards various kinases, including MEK1. However, they have also demonstrated inhibitory effects on unphosphorylated enzymes, indicating a potential pathway for therapeutic applications .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Azepan derivatives. The presence of electron-donating groups on the benzothiazole moiety has been linked to enhanced anticancer activity. Conversely, electron-withdrawing groups may reduce efficacy. This insight can guide future modifications to improve potency and selectivity.

Compound Activity Mechanism
8jAnticancerProcaspase activation
8kAnticancerInduces apoptosis via caspase activation
6AntimicrobialSelective against Gram-positive bacteria

Case Studies

  • Anticancer Evaluation : A series of benzothiazole derivatives were tested against U937 and MCF-7 cell lines. Compounds showed promising results in inducing apoptosis through procaspase activation .
  • Antimicrobial Screening : Various derivatives were screened for antibacterial activity against Bacillus subtilis and antifungal properties against Candida albicans. Some exhibited selectivity with lower toxicity to normal cells compared to cancer cells .

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